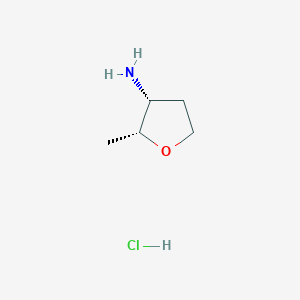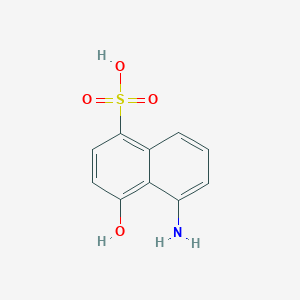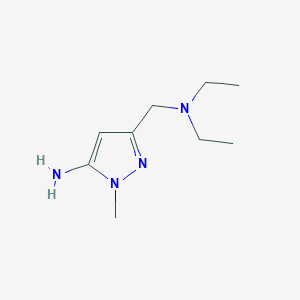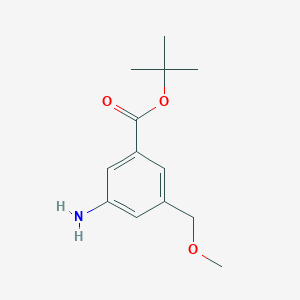![molecular formula C26H26N2O5S B2451397 2-(4-Oxo-2-(3,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-Phenylacetamid CAS No. 847487-69-8](/img/structure/B2451397.png)
2-(4-Oxo-2-(3,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-Phenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschungsstudien haben das Potenzial dieser Verbindung als Antitumormittel untersucht. Es hat in vitro eine hemmende Wirkung auf den epidermalen Wachstumsfaktorrezeptor (EGFR) gezeigt . Weitere Untersuchungen sind erforderlich, um den Wirkmechanismus und mögliche klinische Anwendungen zu verstehen.
- Eine tiefere Analyse struktureller Analoga in Bezug auf diese Verbindung ergab ihre Fähigkeit, das mitochondriale Membranpotential (ΔΨm) in Lungenkrebszellen zu verändern. Diese Modulation könnte sich auf die Zellüberlebens- und Apoptosewege auswirken .
- Die gleichen strukturellen Analoga reduzierten signifikant den ROS-Spiegel in Lungenkrebszellen. ROS spielt eine entscheidende Rolle bei zellulärem Stress und oxidativem Schaden, was diese Eigenschaft für potenzielle therapeutische Anwendungen relevant macht .
- Obwohl nicht direkt mit der Verbindung selbst verwandt, wurden in Studien das 2-Phenyl-4,4,5,5-Tetramethylimidazolin-1-oxyl-3-Oxid-Radikal (PTIO•)-Fängermodell verwendet, um die antioxidativen Aktivitäten von natürlichen Xanthonen zu beurteilen, einschließlich einiger, die mit dieser Verbindung verwandt sind. Diese Untersuchungen liefern Einblicke in potenzielle gesundheitliche Vorteile .
Antitumor-Eigenschaften
Modulation des mitochondrialen Membranpotenzials
Reduktion von reaktiven Sauerstoffspezies (ROS)
Antioxidative Aktivitäten
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der Antitumorforschung, der Modulation der mitochondrialen Funktion und möglichen antioxidativen Wirkungen ist. Weitere Studien sind jedoch erforderlich, um die gesamte Bandbreite an Anwendungen und Wirkmechanismen aufzudecken. Forscher sollten die chemischen Eigenschaften berücksichtigen und das Potenzial in verschiedenen Kontexten untersuchen. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, thereby blocking the binding of EGF and other activating ligands. This results in inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells .
Biochemical Pathways
The compound’s action on EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation and proliferation, and the PI3K/AKT pathway , which is involved in cell survival and resistance to apoptosis . The compound’s action leads to the downregulation of these pathways, thereby inhibiting the growth and survival of cancer cells .
Result of Action
The compound’s action on EGFR and the subsequent inhibition of downstream pathways result in significant reduction in the growth and survival of cancer cells . In addition, the compound has been found to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells . This could potentially lead to the induction of apoptosis, or programmed cell death, in the cancer cells .
Eigenschaften
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-31-20-13-17(14-21(32-2)26(20)33-3)23-15-25(30)28(19-11-7-8-12-22(19)34-23)16-24(29)27-18-9-5-4-6-10-18/h4-14,23H,15-16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGXVTZWSSPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2451318.png)


![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2451322.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)
![(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2451326.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2451327.png)

![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)
![N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2451332.png)

